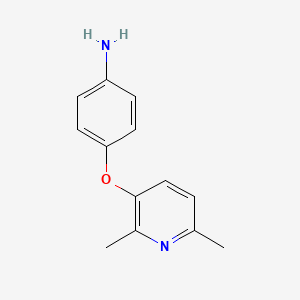
4-(2,6-Dimethylpyridin-3-yl)oxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylpyridin-3-yl)oxyaniline is an organic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 6, and an aniline moiety connected through an oxygen atom at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpyridin-3-yl)oxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyridine and 4-nitrophenol.
Nucleophilic Substitution: 2,6-dimethylpyridine is reacted with 4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This reaction forms 4-(2,6-dimethylpyridin-3-yl)oxy-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the nucleophilic substitution and reduction steps, ensuring higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(2,6-Dimethylpyridin-3-yl)oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(2,6-Dimethylpyridin-3-yl)oxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(2,6-Dimethylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating biological pathways.
相似化合物的比较
Similar Compounds
- 4-(2,6-Dimethylpyridin-3-yl)benzoic acid
- 4-(2,6-Dimethylpyridin-3-yl)phenol
- 4-(2,6-Dimethylpyridin-3-yl)aniline
Uniqueness
4-(2,6-Dimethylpyridin-3-yl)oxyaniline is unique due to its combination of a pyridine ring and an aniline moiety connected through an oxygen atom. This structure imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
属性
CAS 编号 |
1362703-18-1 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
4-(2,6-dimethylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C13H14N2O/c1-9-3-8-13(10(2)15-9)16-12-6-4-11(14)5-7-12/h3-8H,14H2,1-2H3 |
InChI 键 |
GUORGPOXIBXQLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)OC2=CC=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)




![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)


![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)




![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
